1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
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Overview
Description
1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of mucochloric acid with benzene.
Cyclization: The intermediate product undergoes cyclization to form the octahydropyrrolo[3,4-c]pyrrole core.
Final Coupling: The final step involves coupling the pyridazine derivative with ethanone under specific reaction conditions to yield the target compound.
Chemical Reactions Analysis
1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one involves its interaction with specific molecular targets. One of the primary targets is the nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel expressed in the central nervous system . The compound binds to the receptor, facilitating the passage of cations into the cell, which alters the cell membrane’s polarity and activates signal transduction pathways . This interaction is believed to contribute to its neuroprotective and cognitive-enhancing effects.
Comparison with Similar Compounds
1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one can be compared with other pyridazine derivatives:
5-(6-(5-[11C]methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-yl)-1H-indole: This compound is used in PET imaging and has similar structural features but different applications.
2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole: Another compound used in neuroimaging studies, highlighting the versatility of the pyridazine scaffold.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H20N4O |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone |
InChI |
InChI=1S/C18H20N4O/c1-13(23)21-9-15-11-22(12-16(15)10-21)18-8-7-17(19-20-18)14-5-3-2-4-6-14/h2-8,15-16H,9-12H2,1H3 |
InChI Key |
UZULOAMDOGDWPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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